Ethylhexylglycerin

描述

乙基己基甘油是一种有机化合物,属于烷基甘油醚类。它是一种无色透明的液体,结合了甘油和乙二醇的特定官能团。 由于其多功能特性,这种化合物广泛用于个人护理产品,包括作为防腐剂、润肤剂、保湿剂、表面活性剂和除臭剂 .

准备方法

乙基己基甘油可以通过几种方法合成。一种常见的方法包括乙基己基缩水甘油醚的催化裂解,然后加入水。 然后通过真空蒸馏纯化产物 . 另一种方法是在三氟化硼二乙醚的作用下,使2-乙基己基缩水甘油醚与丙酮反应生成中间体,然后水解并纯化得到高纯度乙基己基甘油 .

化学反应分析

乙基己基甘油会发生各种化学反应,包括:

氧化: 它可以在特定条件下被氧化,尽管有关氧化产物的详细信息有限。

还原: 这种化合物的还原反应较少见。

取代: 它可以发生取代反应,特别是涉及醚键。这些反应中常用的试剂包括氢氧化钠和盐酸. 所形成的主要产物取决于具体的反应条件和所用试剂。

科学研究应用

Cosmetic Applications

1.1 Skin Conditioning Agent

Ethylhexylglycerin is widely recognized for its skin-conditioning properties. It enhances the texture and feel of cosmetic formulations, making them more appealing to consumers. Studies have shown that it can improve skin hydration and barrier function, which is crucial for maintaining healthy skin .

1.2 Preservative Function

As a preservative, this compound helps to inhibit microbial growth in cosmetic products. It is often used in combination with other preservatives to enhance their efficacy. For instance, a study demonstrated that a combination of this compound and propylene glycol significantly improved the antimicrobial activity against Escherichia coli, achieving over a 5-log reduction in bacterial viability .

1.3 Sensitization Potential

Despite its benefits, this compound has been identified as a potential sensitizer in hypoallergenic cosmetics. Research indicates that it can cause allergic reactions in sensitive individuals, highlighting the need for careful formulation in products marketed as hypoallergenic .

Pharmaceutical Applications

2.1 Drug Delivery Enhancer

this compound has been studied for its role as a penetration enhancer in transdermal drug delivery systems. Its ability to improve the permeability of the skin allows for better absorption of active pharmaceutical ingredients. In vitro studies have shown that it can significantly enhance the penetration of drugs like indomethacin through rat skin .

2.2 Antimicrobial Activity

In addition to its use in cosmetics, this compound exhibits antimicrobial properties that make it suitable for pharmaceutical formulations. It has been reported to have effectiveness against various bacteria and fungi, making it an attractive option for preserving topical medications .

Data Summary

Case Studies

Case Study 1: Efficacy in Antimicrobial Formulations

A formulation containing this compound was tested against various microbial strains, demonstrating significant reductions in microbial load over time compared to control formulations without this compound. This study supports its use as an effective preservative in cosmetic products.

Case Study 2: Skin Penetration Enhancement

In a controlled study examining drug penetration through human skin models, formulations including this compound showed enhanced absorption rates of active ingredients compared to those without it, confirming its role as a penetration enhancer.

作用机制

乙基己基甘油的作用机制基于其表面活性剂样结构。它会影响微生物细胞膜的界面张力,使防腐剂更有效地渗透。 这增强了防腐剂的抗菌活性,并有助于保持产品的微生物稳定性 .

相似化合物的比较

乙基己基甘油以其多功能特性在烷基甘油醚中独树一帜。类似的化合物包括:

鲸蜡醇: 用作润肤剂和皮肤调理剂.

棕榈醇:

月桂基甘油醚: 用作表面活性剂和乳化剂.

异硬脂基甘油醚: 另一种具有皮肤调理特性的烷基甘油醚.

生物活性

Ethylhexylglycerin (EHG), a synthetic compound primarily used in cosmetics and personal care products, has garnered attention for its diverse biological activities. It acts as a skin-conditioning agent, emollient, and antimicrobial agent, often included in formulations marketed as "hypoallergenic." Despite its widespread use, recent studies have highlighted its potential as a sensitizer and its effects on cellular mechanisms. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential for causing allergic reactions, and its impact on cellular integrity.

- Chemical Formula : C₁₅H₃₄O₃

- Molecular Weight : 250.45 g/mol

- CAS Number : 70445-33-9

This compound has been shown to enhance the efficacy of conventional preservatives. A study demonstrated that EHG potentiates the bactericidal effect of phenoxyethanol (PE) against Escherichia coli. When combined at specific concentrations, the synergy resulted in significant reductions in bacterial viability, indicating that EHG disrupts membrane integrity and enhances the permeability of bacterial cells to protons, thereby impairing their metabolic functions .

Research Findings

- Study 1 : A combination of 0.675% PE and 0.075% EHG achieved over a 5-log reduction in E. coli viability after 30 minutes of exposure.

- Study 2 : EHG alone showed limited biocidal activity but caused significant proton leakage and ATP level reduction in bacterial cells when tested at sublethal concentrations.

| Concentration | Bacterial Viability Reduction (log) | Exposure Time (min) |

|---|---|---|

| 0.675% PE | >5 | 30 |

| 0.075% EHG | Limited | - |

| Combination (EUX) | >5 | 30 |

Sensitization Reports

Despite its utility, this compound has been identified as a contact allergen. A retrospective study involving patch testing at Belgian clinics found that it caused allergic contact dermatitis in several patients, predominantly women aged between 29 and 81 years. The reactions were most frequently associated with leave-on cosmetic products marketed as hypoallergenic .

Case Studies

- Case Study 1 : A patient developed dermatitis localized to the face after using a facial cream containing EHG.

- Case Study 2 : Another case involved dermatitis on the hands linked to deodorants with this compound.

| Patient Demographics | Affected Area | Product Type |

|---|---|---|

| Female, Median Age 43 | Face | Facial creams |

| Female, Median Age 43 | Hands | Deodorants |

Toxicokinetics

Research into the toxicokinetics of this compound revealed that it is absorbed through the skin without causing significant irritation or systemic toxicity at typical concentrations used in cosmetics. In vivo studies indicated that EHG was detected in plasma after topical application but did not lead to adverse effects such as irritation or weight changes in test subjects .

Cellular Mechanisms

The biological activity of this compound extends to its effects on cellular metabolism. Studies indicate that while it does not inhibit metabolic enzymes like malate dehydrogenase directly at low concentrations, it can disrupt energy metabolism by causing proton leakage and transient uncoupling of oxidative phosphorylation . This suggests that prolonged exposure could lead to cellular damage or dysfunction.

属性

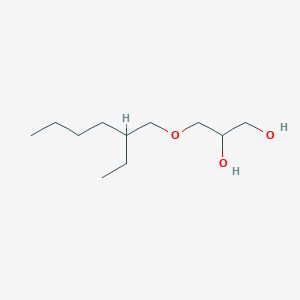

IUPAC Name |

3-(2-ethylhexoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3/c1-3-5-6-10(4-2)8-14-9-11(13)7-12/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZPCONIKBICGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990652 | |

| Record name | 3-[(2-Ethylhexyl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70445-33-9 | |

| Record name | 3-[(2-Ethylhexyl)oxy]-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70445-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhexylglycerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070445339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylhexylglycerin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[(2-Ethylhexyl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLHEXYLGLYCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/147D247K3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。